Acute Kidney Injury Incidence: Colistimethate Sodium Versus Colistin Sulfate in a Real-World Cohort Study
In the first direct comparative study of nephrotoxicity between colistin sulfate (CS) and colistimethate sodium (CMS), the incidence of acute kidney injury (AKI) was significantly higher in patients receiving CMS compared to those receiving CS, both in the unmatched cohort (29.70% vs. 7.37%) and after propensity score matching (PSM) (26.30% vs. 10.00%) [1]. Conversely, 30-day all-cause mortality was significantly higher in the CS cohort than in the CMS cohort both before PSM (27.37% vs. 15.84%) and after PSM (33.75% vs. 15.00%). CMS therapy and lower baseline estimated glomerular filtration rate (eGFR) were identified as independent risk factors for polymyxin-induced AKI [1].
| Evidence Dimension | Incidence of acute kidney injury (AKI) and 30-day all-cause mortality |
|---|---|
| Target Compound Data | CMS AKI: 29.70% (unmatched) / 26.30% (PSM); CMS 30-day mortality: 15.84% (unmatched) / 15.00% (PSM) |
| Comparator Or Baseline | Colistin sulfate (CS) AKI: 7.37% (unmatched) / 10.00% (PSM); CS 30-day mortality: 27.37% (unmatched) / 33.75% (PSM) |
| Quantified Difference | AKI: CMS > CS by approximately 22 percentage points (unmatched) and 16 percentage points (PSM); Mortality: CS > CMS by approximately 12 percentage points (unmatched) and 19 percentage points (PSM) |
| Conditions | Real-world retrospective cohort study; 291 inpatients receiving intravenous colistin (CS) or colistimethate sodium (CMS) for >72 hours, collected from January to December 2023 |
Why This Matters
This trade-off between nephrotoxicity risk (higher with CMS) and mortality benefit (lower with CMS) directly informs formulary selection and clinical decision-making; procurement decisions must weigh whether a lower mortality rate justifies the higher AKI monitoring burden and potential need for renal replacement therapy.
- [1] Yang P, Shuai W, Ju Y, Zhu H, Wang R, Lu X, Jiang S. Acute kidney injury of intravenous colistin sulfate compared with colistimethate sodium: a real-world, retrospective cohort study. BMC Infect Dis. 2025;25(1):1007. doi:10.1186/s12879-025-11401-8 View Source
